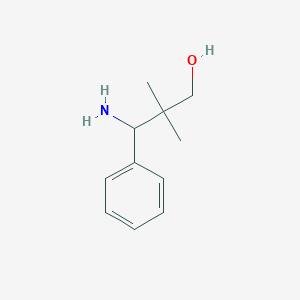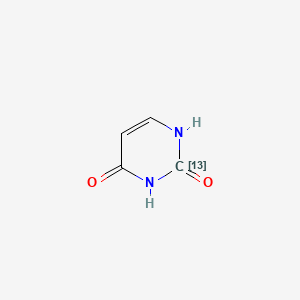![molecular formula C9H8ClN3O2 B1311685 Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate CAS No. 215531-00-3](/img/structure/B1311685.png)
Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate
Overview
Description
Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-b]pyridazines, have been reported to exhibit significant activity against various targets
Mode of Action
It is known that imidazo[1,2-b]pyridazines interact with their targets to induce changes . The specific interactions and resulting changes caused by Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate remain to be elucidated.
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways
Pharmacokinetics
The physicochemical properties of the pyridazine ring, which is part of the compound’s structure, suggest potential for favorable pharmacokinetics
Result of Action
Related compounds have been shown to have significant effects at the molecular and cellular level
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds
Biochemical Analysis
Biochemical Properties
Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate plays a significant role in various biochemical reactions. The pyridazine ring in this compound is known for its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity, which are crucial for drug-target interactions . This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, such as transforming growth factor-β activated kinase (TAK1), by binding to their active sites . Additionally, it can interact with cardiac contractile proteins like troponin C, sensitizing them to calcium ions .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activation of cytokine-mediated receptors, thereby modulating immune responses . It also impacts the expression of genes involved in cell proliferation and apoptosis, leading to altered cellular metabolism and growth . Studies have shown that it exhibits low cytotoxicity on human hepatocyte cell lines, indicating its potential for therapeutic applications .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes and proteins, inhibiting their activity. For instance, it inhibits TAK1 kinase by binding to its active site, preventing the phosphorylation of downstream signaling molecules . Additionally, it can modulate the activity of cardiac contractile proteins by sensitizing them to calcium ions, which enhances their contractile function . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that it maintains its biological activity and continues to modulate cellular processes such as gene expression and metabolism
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding these metabolic pathways is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to specific proteins, influencing its localization and accumulation . These interactions are crucial for its biological activity and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-B]pyridazine with methyl acetate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to facilitate the cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium benzenesulfinate in dimethyl sulfoxide (DMSO) for sulfonylation reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonyl derivatives or other substituted products.
Scientific Research Applications
Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as tuberculosis and leishmaniasis
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-B]pyridazine
- 2-Ethyl-6-chloro-imidazo[1,2-A]pyridine
Uniqueness
Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate is unique due to its specific substitution pattern and the presence of the methyl acetate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-15-9(14)4-6-5-13-8(11-6)3-2-7(10)12-13/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVMNFGXLWLETL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN2C(=N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451764 | |
| Record name | Methyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215531-00-3 | |
| Record name | Methyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)
![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)











